Cas no 2034310-40-0 (N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide)

N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- F6571-0173
- 2034310-40-0
- N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
- AKOS026705133
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- Inchi: 1S/C23H22N2O4S/c1-25(2)18(17-13-30-20-10-5-4-8-15(17)20)12-24-22(26)16-11-14-7-6-9-19(28-3)21(14)29-23(16)27/h4-11,13,18H,12H2,1-3H3,(H,24,26)
- InChI Key: RUIZFDPGARLXJF-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(=C1)C(CNC(C1C(=O)OC2C(=CC=CC=2C=1)OC)=O)N(C)C
Computed Properties
- Exact Mass: 422.13002836g/mol
- Monoisotopic Mass: 422.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.1Ų
- XLogP3: 4.5
N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-0173-1mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-30mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-50mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-15mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-20mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-25mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-40mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-2mg |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-10μmol |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-0173-5μmol |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
2034310-40-0 | 5μmol |
$63.0 | 2023-09-08 |
N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Related Literature
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
Additional information on N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Comprehensive Analysis of N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS No. 2034310-40-0)
The compound N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS No. 2034310-40-0) is a synthetic organic molecule with a unique structural framework combining benzothiophene, chromene, and carboxamide moieties. Its intricate design has garnered attention in medicinal chemistry and pharmaceutical research, particularly for its potential applications in targeted drug development. The presence of a dimethylaminoethyl group enhances its solubility and bioavailability, making it a candidate for further bioactivity studies.
Recent trends in drug discovery highlight the growing demand for small-molecule inhibitors and modulators of biological pathways. This compound’s benzothiophene core is structurally analogous to scaffolds found in kinase inhibitors, a class of therapeutics widely investigated for cancer treatment and inflammatory diseases. Researchers are particularly interested in its 8-methoxy-2-oxo-2H-chromene segment, which is associated with antioxidant and anti-inflammatory properties, as evidenced by studies on similar coumarin derivatives.
From a synthetic chemistry perspective, the preparation of N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves multi-step organic transformations, including amide coupling and heterocyclic ring formation. The carboxamide linkage is critical for stabilizing the molecule’s conformation, while the methoxy group at the 8-position may influence its metabolic stability. These features align with current structure-activity relationship (SAR) optimization strategies in lead compound development.
In the context of user-searched queries, this compound’s potential role in neurodegenerative disease research has sparked interest. The dimethylaminoethyl moiety is reminiscent of acetylcholinesterase inhibitors, which are pivotal in Alzheimer’s disease therapy. Additionally, its chromene-based structure correlates with natural product-inspired drug design, a trending topic in pharmacology forums and academic literature.
For SEO optimization, this article addresses common search terms such as “benzothiophene derivatives in drug discovery”, “chromene carboxamide synthesis”, and “CAS 2034310-40-0 applications”. The compound’s mechanistic versatility and structural novelty make it a subject of ongoing patent analyses and preclinical evaluations, further enhancing its relevance in scientific databases and industry reports.
Future directions for N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide may include computational modeling to predict its binding affinity for specific biological targets. Given the rise of AI-driven drug design, this compound could benefit from virtual screening techniques to identify its therapeutic potential. Collaborative efforts between chemists and biologists will be essential to unlock its full pharmacological profile.
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